molecular formula C23H23FN2O4S B11290045 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B11290045
M. Wt: 442.5 g/mol
InChI Key: JAHBBRWUFAGPPD-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorinated benzamide with a sulfonylated pyrrole, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Sulfonylation: The pyrrole is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The benzamide moiety is introduced through a coupling reaction with 4-fluorobenzoyl chloride.

    Final Coupling: The final step involves coupling the sulfonylated pyrrole with the fluorinated benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include substituted benzamides or pyrroles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the fluorine atom and the sulfonyl group can enhance its binding affinity and selectivity towards biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of the fluorinated benzamide and the sulfonylated pyrrole may confer unique pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity by forming strong hydrogen bonds or van der Waals interactions, while the sulfonyl group can increase solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the sulfonylated pyrrole moiety, making it less versatile in terms of chemical reactivity.

    N-(3-sulfonyl-4,5-dimethyl-1H-pyrrol-2-yl)benzamide: Does not contain the fluorine atom, potentially reducing its binding affinity in biological systems.

    4-fluoro-N-(3,4-dimethyl-1H-pyrrol-2-yl)benzamide: Lacks the sulfonyl and methoxyphenyl groups, which may affect its solubility and reactivity.

Uniqueness

The uniqueness of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the fluorine atom, sulfonyl group, and methoxyphenyl moiety makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-10-19(30-4)11-13-20)22(26)25-23(27)17-6-8-18(24)9-7-17/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

JAHBBRWUFAGPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F)CC=C)C

Origin of Product

United States

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